molecular formula C9H9N3 B14462498 1-Hydrazinylidene-1H-inden-3-amine CAS No. 66510-70-1

1-Hydrazinylidene-1H-inden-3-amine

Cat. No.: B14462498
CAS No.: 66510-70-1
M. Wt: 159.19 g/mol
InChI Key: UHJLAUPAEFIXNT-UHFFFAOYSA-N
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Description

1-Hydrazinylidene-1H-inden-3-amine is a heterocyclic compound that features an indene core structure with hydrazine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazinylidene-1H-inden-3-amine can be synthesized through several methods. One common approach involves the reaction of indene derivatives with hydrazine under controlled conditions. For instance, the reaction of 1H-indene-1,3(2H)-dione with hydrazine hydrate in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinylidene-1H-inden-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indene core.

    Reduction: Hydrazine-substituted indene derivatives.

    Substitution: Various substituted indene compounds depending on the reagents used.

Scientific Research Applications

1-Hydrazinylidene-1H-inden-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydrazinylidene-1H-inden-3-amine involves its interaction with specific molecular targets. The hydrazine and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit enzymes and interact with DNA makes it a promising candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 1-Hydrazinylidene-1H-inden-3-amine is unique due to its specific combination of hydrazine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66510-70-1

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-hydrazinylideneinden-1-amine

InChI

InChI=1S/C9H9N3/c10-8-5-9(12-11)7-4-2-1-3-6(7)8/h1-5H,10-11H2

InChI Key

UHJLAUPAEFIXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=NN)N

Origin of Product

United States

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